molecular formula C8H9ClN2O B1376530 2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride CAS No. 23990-36-5

2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride

Cat. No.: B1376530
CAS No.: 23990-36-5
M. Wt: 184.62 g/mol
InChI Key: WVQAQTSNCMFWNG-UHFFFAOYSA-N
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Description

2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride is a heterocyclic compound that features a fused ring system containing both nitrogen and oxygen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. The hydrochloride salt form enhances its solubility in water, making it more suitable for various biological studies and applications.

Biochemical Analysis

Biochemical Properties

2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with ubiquitin E3 ligase cereblon, which induces the enzyme to degrade the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 . These interactions are essential for its immunomodulatory and antitumor effects.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to possess pleiotropic antitumor effects, making it useful in the treatment of multiple myeloma and myelodysplastic syndrome . These effects are mediated through its interactions with transcription factors and other cellular proteins.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a ligand for ubiquitin E3 ligase cereblon, leading to the degradation of specific transcription factors . This degradation process is crucial for its therapeutic effects, as it modulates the expression of genes involved in cell proliferation and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and protein activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These dosage-dependent effects are critical for determining the safe and effective use of the compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels by modulating the activity of specific enzymes . These interactions are essential for its biochemical and therapeutic effects, as they influence the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-cyanobenzaldehyde with ammonia or primary amines under controlled conditions to form the isoindoline ring system. This reaction is often facilitated by the use of phase-transfer catalysts, which enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high purity and yield. The use of automated reactors and continuous flow systems can optimize the reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl or aryl groups into the molecule.

Scientific Research Applications

2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride is unique due to its specific amino and isoindoline structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-amino-3H-isoindol-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O.ClH/c9-10-5-6-3-1-2-4-7(6)8(10)11;/h1-4H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQAQTSNCMFWNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride
Reactant of Route 2
2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride
Reactant of Route 3
2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride
Reactant of Route 4
2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride
Reactant of Route 5
2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride
Reactant of Route 6
2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.